molecular formula C19H17N3O2 B14042146 methyl 2,6-bis(4-methylpyridin-2-yl)pyridine-4-carboxylate

methyl 2,6-bis(4-methylpyridin-2-yl)pyridine-4-carboxylate

Cat. No.: B14042146
M. Wt: 319.4 g/mol
InChI Key: ZVYYWTMGBXEMOK-UHFFFAOYSA-N
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Description

Methyl 2,6-bis(4-methylpyridin-2-yl)pyridine-4-carboxylate is a complex organic compound that belongs to the family of pyridine derivatives This compound is characterized by its unique structure, which includes multiple pyridine rings and a carboxylate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2,6-bis(4-methylpyridin-2-yl)pyridine-4-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of 2,6-dibromopyridine with 4-methylpyridine under specific conditions to form the desired product. The reaction conditions often involve the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 2,6-bis(4-methylpyridin-2-yl)pyridine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2,6-bis(4-methylpyridin-2-yl)pyridine-4-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2,6-bis(4-methylpyridin-2-yl)pyridine-4-carboxylate involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The compound’s structure allows it to participate in hydrogen bonding and π-π interactions, influencing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2,6-bis(4-chlorophenyl)pyridine-4-carboxylate
  • Methyl 2,6-bis(4-bromophenyl)pyridine-4-carboxylate
  • 2,6-Bis(hydroxymethyl)pyridine

Uniqueness

Methyl 2,6-bis(4-methylpyridin-2-yl)pyridine-4-carboxylate is unique due to its specific substitution pattern and the presence of multiple pyridine rings. This structural arrangement imparts distinct chemical and physical properties, making it valuable for specialized applications in various fields .

Properties

Molecular Formula

C19H17N3O2

Molecular Weight

319.4 g/mol

IUPAC Name

methyl 2,6-bis(4-methylpyridin-2-yl)pyridine-4-carboxylate

InChI

InChI=1S/C19H17N3O2/c1-12-4-6-20-15(8-12)17-10-14(19(23)24-3)11-18(22-17)16-9-13(2)5-7-21-16/h4-11H,1-3H3

InChI Key

ZVYYWTMGBXEMOK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1)C2=CC(=CC(=N2)C3=NC=CC(=C3)C)C(=O)OC

Origin of Product

United States

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